ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Overview
Description
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate is an organic compound belonging to the class of naphthyridines. This compound is characterized by its white to pale yellow solid form and specific chemical structure, which includes a chloro and hydroxy group attached to a naphthyridine ring system . It is slightly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Scientific Research Applications
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Future Directions
Preparation Methods
The synthesis of ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method involves the condensation reaction at high temperatures, followed by ring cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Alkyl halides react with this compound to form N-alkyl substituted derivatives through quaternary salt intermediates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . This compound can inhibit or activate specific enzymes, affecting cellular processes and pathways .
Comparison with Similar Compounds
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate: Similar in structure but with an oxo group instead of a hydroxy group.
6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylic acid: Lacks the ethyl ester group. The uniqueness of ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPDXHNZQVZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345145 | |
Record name | Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127094-58-0 | |
Record name | Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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